molecular formula C24H20ClN3O2S B14217627 N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide CAS No. 590395-14-5

N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide

Cat. No.: B14217627
CAS No.: 590395-14-5
M. Wt: 450.0 g/mol
InChI Key: PQGPLPZJMKNIGZ-UHFFFAOYSA-N
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Description

N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide is a complex organic compound that features a benzoxazole ring, a phenylacetamide moiety, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chloro and Dimethyl Substituents: Chlorination and methylation reactions are performed on the benzoxazole ring to introduce the 4-chloro and 5,7-dimethyl groups.

    Attachment of the Phenylacetamide Moiety: This step involves the reaction of the substituted benzoxazole with phenylacetyl chloride in the presence of a base such as pyridine.

    Formation of the Carbamothioyl Group: The final step includes the reaction of the intermediate with thiocarbamoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide
  • 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1

Uniqueness

N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzoxazole ring with a carbamothioyl group and phenylacetamide moiety makes it a versatile compound for various applications.

Properties

CAS No.

590395-14-5

Molecular Formula

C24H20ClN3O2S

Molecular Weight

450.0 g/mol

IUPAC Name

N-[[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-phenylacetamide

InChI

InChI=1S/C24H20ClN3O2S/c1-14-10-15(2)22-20(11-14)27-23(30-22)18-13-17(8-9-19(18)25)26-24(31)28-21(29)12-16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H2,26,28,29,31)

InChI Key

PQGPLPZJMKNIGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=S)NC(=O)CC4=CC=CC=C4)Cl)C

Origin of Product

United States

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